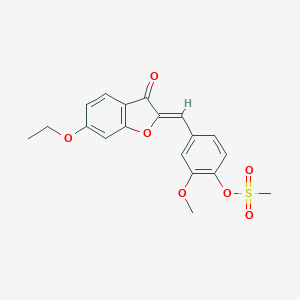
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl methanesulfonate is a useful research compound. Its molecular formula is C19H18O7S and its molecular weight is 390.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Sulfonate Compounds
- Self-Assembly and Structural Analysis : Diethyltin(methoxy)methanesulfonate has been shown to react with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies. These compounds demonstrate significant structural motifs and are characterized by their sulfonate and phosphonate binding modes, showcasing the potential of sulfonate compounds in the synthesis of complex structures (Shankar et al., 2011).
Bioactivity and Chemical Reactions
Selective Hydrolysis : Research on methanesulfonate esters highlights the selective hydrolysis processes that can be applied to these compounds. Such studies are crucial for understanding the chemical behavior of sulfonates under various conditions, which could be relevant for the manipulation and synthesis of specific sulfonate derivatives (Chan et al., 2008).
Enzymatic Activity in Microbial Metabolism : Methanesulfonic acid, a related compound, is utilized by aerobic bacteria as a sulfur source, indicating the biological relevance and potential biotechnological applications of sulfonates. This showcases the role of sulfonate compounds in microbial metabolism and their potential in bioremediation or bioengineering applications (Kelly & Murrell, 1999).
Catalysis and Synthesis Techniques
- High-Performance Polysulfone Synthesis : A novel approach using ionic liquid/zwitterion as a reaction medium has been developed for the efficient synthesis of polysulfones, demonstrating the role of sulfonate intermediates in producing materials with high molecular weight and yield. This highlights the importance of sulfonate compounds in the development of advanced materials (Shinde & Rode, 2017).
Insecticidal Applications
- Synthesis and Bioactivity of Novel Insecticides : Research into novel insecticides has led to the synthesis of compounds such as 4-[(sec-Butylidene-hydrazono)-(4-chlorophenyl)-methyl]-phenyl methane sulfonate (ZJ0967), showcasing the potential of sulfonate derivatives in agricultural applications. These compounds exhibit high insecticidal activity against various pests, indicating the versatility of sulfonate compounds in developing new pest control solutions (Wei, 2008).
Propriétés
IUPAC Name |
[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-4-24-13-6-7-14-16(11-13)25-18(19(14)20)10-12-5-8-15(17(9-12)23-2)26-27(3,21)22/h5-11H,4H2,1-3H3/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWKRZSIVPPNAS-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357296.png)
![2-amino-1-(4-methoxybenzyl)-N-(2-thienylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357299.png)
![2-amino-N-isobutyl-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357300.png)
![2-amino-N-cyclopentyl-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357302.png)
![2-amino-1-(3-bromophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357303.png)
![2-amino-1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357308.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357309.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357310.png)
![3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B357311.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357312.png)
![Butan-2-yl 2-amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B357315.png)
![benzyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B357316.png)
![2-amino-1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357317.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B357318.png)